molecular formula C21H29NaO8S B180668 Hydrocortisone 21-(sodium sulphate) CAS No. 1852-36-4

Hydrocortisone 21-(sodium sulphate)

Cat. No.: B180668
CAS No.: 1852-36-4
M. Wt: 464.5 g/mol
InChI Key: DJKQHUMDQFOLHE-WDCKKOMHSA-M
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Description

Cortisol sulfate (sodium), also known as cortisol 21-sulfate sodium, is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including stress response, immune function, and metabolism. Cortisol sulfate (sodium) is a specific ligand for intracellular transcortin and is involved in the regulation of cortisol activity in the body .

Scientific Research Applications

Cortisol sulfate (sodium) has a wide range of applications in scientific research, including:

    Metabolomics: Used to study stress response, adrenal function, and metabolism.

    Medical Research: Investigated for its role in conditions like obesity, diabetes, and psychiatric disorders.

    Cancer Research: Proposed as a biomarker for lung cancer and other cancers.

    Pharmacology: Studied for its effects on the central nervous system and behavior

Mechanism of Action

Hydrocortisone is a corticosteroid, acting specifically as both a glucocorticoid and as a mineralocorticoid . That is, it is an agonist of the glucocorticoid and mineralocorticoid receptors . Hydrocortisone has low potency relative to synthetic corticosteroids .

Safety and Hazards

Hydrocortisone 21-hemisuccinate sodium salt is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It may damage the unborn child and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Hydrocortisone is primarily used to alleviate various inflammations, including mild skin inflammation, diaper rash, acute allergic reactions, and severe inflammatory bowel disease . It is also used as a corticosteroid replacement therapy for adrenal cortical insufficiency . The future directions of Hydrocortisone 21-(sodium sulphate) will likely continue to focus on these areas, with potential for new applications as our understanding of its mechanisms and effects continues to evolve.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cortisol sulfate (sodium) involves the sulfation of cortisol. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 21-hydroxyl group of cortisol .

Industrial Production Methods: Industrial production of cortisol sulfate (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high purity and yield. The final product is often crystallized and dried to obtain a stable solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Cortisol sulfate (sodium) can undergo various chemical reactions, including:

    Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield free cortisol.

    Oxidation: Cortisol sulfate (sodium) can be oxidized to form cortisone sulfate (sodium).

    Reduction: The compound can be reduced to form dihydrocortisol sulfate (sodium).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Cortisol Sulfate (Sodium): Cortisol sulfate (sodium) is unique due to its specific sulfation at the 21-hydroxyl group, which alters its solubility, stability, and biological activity. This modification allows it to serve as a specific ligand for intracellular transcortin, making it valuable in studying cortisol metabolism and its physiological effects .

Properties

IUPAC Name

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKQHUMDQFOLHE-WDCKKOMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939934
Record name Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1852-36-4
Record name Hydrocortisone 21-(sodium sulphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrocortisone 21-(sodium sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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